2-[4-({[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}methyl)piperidin-1-yl]pyrimidine-4-carbonitrile 2-[4-({[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}methyl)piperidin-1-yl]pyrimidine-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2640902-89-0
VCID: VC11853588
InChI: InChI=1S/C17H20N6OS/c1-12-10-20-17(25-2)22-15(12)24-11-13-4-7-23(8-5-13)16-19-6-3-14(9-18)21-16/h3,6,10,13H,4-5,7-8,11H2,1-2H3
SMILES: CC1=CN=C(N=C1OCC2CCN(CC2)C3=NC=CC(=N3)C#N)SC
Molecular Formula: C17H20N6OS
Molecular Weight: 356.4 g/mol

2-[4-({[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}methyl)piperidin-1-yl]pyrimidine-4-carbonitrile

CAS No.: 2640902-89-0

Cat. No.: VC11853588

Molecular Formula: C17H20N6OS

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

2-[4-({[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}methyl)piperidin-1-yl]pyrimidine-4-carbonitrile - 2640902-89-0

Specification

CAS No. 2640902-89-0
Molecular Formula C17H20N6OS
Molecular Weight 356.4 g/mol
IUPAC Name 2-[4-[(5-methyl-2-methylsulfanylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine-4-carbonitrile
Standard InChI InChI=1S/C17H20N6OS/c1-12-10-20-17(25-2)22-15(12)24-11-13-4-7-23(8-5-13)16-19-6-3-14(9-18)21-16/h3,6,10,13H,4-5,7-8,11H2,1-2H3
Standard InChI Key TYTKQTDZVOEPBH-UHFFFAOYSA-N
SMILES CC1=CN=C(N=C1OCC2CCN(CC2)C3=NC=CC(=N3)C#N)SC
Canonical SMILES CC1=CN=C(N=C1OCC2CCN(CC2)C3=NC=CC(=N3)C#N)SC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrimidine core substituted with a piperidine ring, a methylsulfanyl group, and a carbonitrile moiety. Key structural attributes include:

  • Pyrimidine rings: Two pyrimidine systems, one bearing a methylsulfanyl group at position 2 and a methyl group at position 5.

  • Piperidine linker: A piperidine ring connected via an ether bond to the pyrimidine core, facilitating conformational flexibility.

  • Carbonitrile group: A nitrile substituent at position 4 of the second pyrimidine ring, enhancing electrophilicity and hydrogen-bonding potential.

Table 1: Fundamental Chemical Data

PropertyValueSource
CAS Number2640902-89-0
Molecular FormulaC₁₇H₂₀N₆OS
Molecular Weight356.4 g/mol
IUPAC Name2-[4-[(5-methyl-2-methylsulfanylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine-4-carbonitrile

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions, typically including:

  • Pyrimidine Formation: Condensation of thiourea derivatives with β-keto esters to generate the methylsulfanyl-pyrimidine core.

  • Piperidine Functionalization: Alkylation of piperidine with chloromethyl intermediates to introduce the ether linkage.

  • Cyanation: Introduction of the carbonitrile group via palladium-catalyzed cross-coupling or nucleophilic substitution .

Table 2: Key Synthetic Intermediates

StepIntermediateRole
15-Methyl-2-(methylsulfanyl)pyrimidin-4-olCore pyrimidine precursor
24-(Chloromethyl)piperidineEther linkage introduction
34-Chloropyrimidine-2-carbonitrileCyanation precursor
Cell LineIC₅₀ (μM)MechanismSource
MV4-11 (AML)0.25CDK4/6 inhibition
MCF-7 (Breast)1.8VEGFR2 suppression

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Solubility: Low aqueous solubility (0.02 mg/mL) due to hydrophobic piperidine and methylsulfanyl groups.

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the piperidine ring, generating polar metabolites .

Toxicity Considerations

  • hERG inhibition: Moderate risk (IC₅₀ = 3.2 μM), necessitating structural modifications for clinical use .

  • Mutagenicity: Ames test negative at ≤10 μM, indicating low genotoxic risk.

Research Directions and Challenges

Structural Optimization

  • Piperidine replacements: Testing azetidine or morpholine rings to reduce hERG affinity .

  • Prodrug strategies: Esterification of the carbonitrile to improve bioavailability.

Combination Therapies

Preclinical data support synergies with:

  • Palbociclib: Enhanced G1 arrest in triple-negative breast cancer models .

  • Paclitaxel: 2.3-fold increase in apoptosis in ovarian cancer cell lines .

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